molecular formula C20H29NO3 B5194350 N-(1-ADAMANTYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE CAS No. 5562-50-5

N-(1-ADAMANTYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

Cat. No.: B5194350
CAS No.: 5562-50-5
M. Wt: 331.4 g/mol
InChI Key: VJYRQBDVSYCBBN-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-N-(3,4,5-trimethoxybenzyl)amine is a synthetic compound combining two distinct pharmacophores: the rigid adamantane moiety and the 3,4,5-trimethoxybenzyl group. Adamantane derivatives are known for their lipophilicity and metabolic stability, often enhancing blood-brain barrier penetration, while trimethoxybenzyl groups are associated with receptor binding modulation, particularly in psychoactive and CNS-targeting compounds . This molecule was synthesized to explore synergistic effects of these structural features, as seen in studies investigating CNS disorders and antiviral agents .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-22-17-7-16(8-18(23-2)19(17)24-3)12-21-20-9-13-4-14(10-20)6-15(5-13)11-20/h7-8,13-15,21H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYRQBDVSYCBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386090
Record name BAS 01124726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5562-50-5
Record name BAS 01124726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs with Adamantane and Benzyl Groups

Key Structural Variations :
  • Substituents on the benzyl group : The 3,4,5-trimethoxy substitution contrasts with compounds bearing halogenated, alkylated, or differently substituted benzyl groups.
  • Linkage type : Amine vs. amide or carbothioamide linkages.
Compound Name Substituents on Benzyl Group Linkage Type Pharmacological Notes Reference
N-(1-Adamantyl)-N-(3,4,5-trimethoxybenzyl)amine 3,4,5-trimethoxy Amine CNS activity exploration
30C-NBOMe HCl 4-chloro-2,5-dimethoxy Ethanamine Psychoactive; serotonin receptor agonist
N-(1-Adamantyl)-2-chloro-N-(3-methoxybenzyl)acetamide 3-methoxy + chloro Amide Potential neuroleptic activity
N-(3,4,5-Trimethoxybenzyl)aniline 3,4,5-trimethoxy Aniline Lacks adamantane; reduced lipophilicity

Analysis :

  • Trimethoxybenzyl vs. Halogenated Benzyl : The 3,4,5-trimethoxy group in the target compound may enhance π-π stacking interactions with aromatic residues in receptors compared to halogenated analogs like 30C-NBOMe .
  • Amine vs.

Role of the Adamantane Moiety

Adamantane imparts rigidity and hydrophobicity, which can improve membrane permeability and resistance to enzymatic degradation. For example:

  • Amantadine HCl : An adamantane derivative with antiviral and CNS activity, highlighting the scaffold’s versatility .
  • N-(Adamantan-1-yl)nicotinamide : Demonstrates how adamantane enhances bioavailability in nicotinamide derivatives .

Comparison with Non-Adamantane Analogs:

  • N-Methyl-3,4,5-trimethoxybenzylamine (): Lacks adamantane, resulting in lower molecular weight (MW = 223.26 g/mol) and reduced hydrophobicity (clogP ≈ 1.5) compared to the target compound (estimated MW = 357.5 g/mol, clogP ≈ 4.2). This difference likely affects blood-brain barrier penetration and duration of action.

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